Pulvinatal
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Overview
Description
Pulvinatal is a novel bioactive metabolite isolated from the basidiomycete Nidularia pulvinata. It was discovered as an inducer of differentiation of HL-60 promyelocytic leukemia cells. The compound exhibits weak antifungal and marginal cytotoxic activities .
Preparation Methods
Pulvinatal is primarily isolated from fermentations of Nidularia pulvinata. The structure of this compound was elucidated using spectroscopic methods. In addition to this compound, Nidularia pulvinata also produces 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde and orsellinic acid .
Chemical Reactions Analysis
Pulvinatal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include derivatives of this compound with modified functional groups .
Scientific Research Applications
Pulvinatal has several scientific research applications:
Chemistry: Used as a model compound for studying bioactive metabolites.
Biology: Acts as an inducer of differentiation in HL-60 promyelocytic leukemia cells.
Medicine: Potential therapeutic applications due to its weak antifungal and marginal cytotoxic activities.
Industry: Utilized in the development of skincare products as an antioxidant and skin conditioning agent
Mechanism of Action
Pulvinatal exerts its effects by inducing the differentiation of HL-60 promyelocytic leukemia cells. The molecular targets and pathways involved include the modulation of specific signaling pathways that regulate cell differentiation and proliferation .
Comparison with Similar Compounds
Pulvinatal is unique compared to other similar compounds due to its specific bioactive properties. Similar compounds include 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde and orsellinic acid, which are also produced by Nidularia pulvinata. These compounds share some structural similarities but differ in their bioactivity and applications .
Properties
CAS No. |
194284-52-1 |
---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
9,10-dihydroxy-6,8-dimethoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde |
InChI |
InChI=1S/C18H16O8/c1-4-5-8-6-10-12(17(22)25-8)13-11(18(24-3)26-10)9(7-19)16(23-2)15(21)14(13)20/h4-7,18,20-21H,1-3H3/b5-4+ |
InChI Key |
LNBDQNHIHNAAHW-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1 |
Origin of Product |
United States |
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